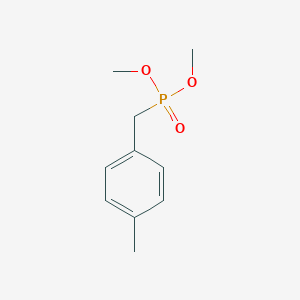

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene

Description

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene, also known as dimethyl (4-methylbenzyl)phosphonate, is an organophosphorus compound characterized by a 4-methylbenzene (p-tolyl) core substituted with a dimethoxyphosphorylmethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules. Its phosphoryl group enhances reactivity in nucleophilic substitutions and metal-catalyzed transformations, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-4-6-10(7-5-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMITCQPZPVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378710 | |

| Record name | Dimethyl [(4-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17105-64-5 | |

| Record name | Dimethyl P-[(4-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl [(4-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. For 1-(dimethoxyphosphorylmethyl)-4-methylbenzene, this involves reacting 4-methylbenzyl bromide with trimethyl phosphite under thermal conditions:

Key Parameters

This method is efficient but requires careful handling of volatile byproducts like methyl bromide.

Nucleophilic Substitution with Dialkyl Phosphites

A widely adopted approach involves the reaction of 4-methylbenzyl chloride with dimethyl phosphite in the presence of a base (e.g., sodium hydride or triethylamine):

Optimized Conditions

-

Molar Ratio : 1:1.2 (benzyl chloride to dimethyl phosphite).

-

Base : Triethylamine (2 equiv).

-

Yield : 80–90%.

This method benefits from mild conditions and avoids hazardous reagents.

Alternative Industrial-Scale Synthesis

Patent methodologies for analogous compounds suggest adaptations for large-scale production. For example, 4-methylbenzyl chloride —a key intermediate—can be synthesized via chlorination of 4-methylbenzyl alcohol using phosphorus pentachloride (PCl₅), as demonstrated in CN103288591A:

Industrial Protocol

-

Chlorination : React 4-methylbenzyl alcohol with PCl₅ in dichloromethane at 25–40°C.

-

Phosphonate Formation : Combine 4-methylbenzyl chloride with dimethyl phosphite in a pressurized reactor at 80°C for 4 hours.

-

Purification : Recrystallization from ethanol yields >95% purity.

Reaction Conditions and Optimization

Catalytic Enhancements

Lewis acids like aluminum chloride (AlCl₃) improve reaction rates in phosphonate synthesis. For instance, CN103288591A highlights AlCl₃’s role in facilitating electrophilic substitution during phosphorylation.

Solvent Selection

-

Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility.

-

Non-polar solvents (e.g., toluene) are preferred for high-temperature reactions to minimize side products.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Applications and Derivatives

The compound serves as:

-

A precursor for pesticides and flame retardants .

-

A ligand in transition-metal catalysis .

Derivatives like 4-methylbenzylphosphonic acid are synthesized via hydrolysis of the dimethyl ester .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine or phosphine oxide derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene involves its interaction with various molecular targets The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions

Comparison with Similar Compounds

Diethyl 4-Methoxybenzylphosphonate (C₁₂H₁₉O₄P)

- Structure : Features a methoxy group at the para position and diethyl ester groups on the phosphoryl moiety.

- Synthesis : Prepared via Arbuzov reaction using 4-methoxybenzyl chloride and triethyl phosphite .

- Reactivity : The electron-donating methoxy group increases nucleophilicity compared to the methyl group in the target compound.

- Applications : Used in synthesizing kinase inhibitors due to its enhanced electron density .

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene (C₉H₁₂BrO₃P)

- Structure : Bromine replaces the methyl group on the benzene ring.

- Synthesis : Synthesized via bromination of the target compound or direct phosphorylation of 4-bromobenzyl chloride .

- Reactivity : The bromine atom enables Suzuki-Miyaura cross-coupling reactions.

- Applications : Intermediate in synthesizing biaryl phosphonates for drug discovery .

Table 1: Comparison of Phosphorylated Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₅O₃P | 214.19 | Methyl | Cross-coupling, medicinal chemistry |

| Diethyl 4-Methoxybenzylphos. | C₁₂H₁₉O₄P | 258.24 | Methoxy, Diethyl | Kinase inhibitors |

| Bromo Derivative | C₉H₁₂BrO₃P | 295.07 | Bromine | Biaryl synthesis |

Sulfonyl and Sulfone Analogs

1-[(Diiodomethyl)sulfonyl]-4-methylbenzene (C₈H₈I₂O₂S)

- Structure : Diiodomethyl sulfonyl group replaces the phosphorylmethyl group.

- Synthesis : Oxidative iodination of 4-methylbenzyl thiols followed by sulfonylation .

- Reactivity : Strong electron-withdrawing sulfonyl group directs electrophilic substitutions.

- Toxicity : Reported TDLo (oral, rat) = 5 g/kg, indicating moderate toxicity .

1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene (C₁₅H₁₆O₃S)

Table 2: Sulfonyl/Sulfone Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| Diiodomethyl Sulfone | C₈H₈I₂O₂S | 422.02 | Diiodomethyl sulfonyl | Material science |

| Phenoxyethyl Sulfone | C₁₅H₁₆O₃S | 276.35 | Phenoxyethyl sulfonyl | Polymers, surfactants |

Halogenated and Azide Derivatives

1-(1-Azidovinyl)-4-methylbenzene (C₉H₉N₃)

(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene (C₉H₈FNO₂)

Table 3: Halogenated/Azide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Group | Applications |

|---|---|---|---|---|

| Azidovinyl Derivative | C₉H₉N₃ | 159.19 | Azidovinyl | Click chemistry |

| Fluoro-nitrovinyl Derivative | C₉H₈FNO₂ | 181.17 | Fluoro-nitrovinyl | Agrochemicals |

Key Research Findings

Phosphorylated Compounds : The target compound’s diethyl and bromo analogs exhibit higher reactivity in cross-coupling reactions due to modifiable ester groups and halogen substituents .

Sulfonyl Analogs : Sulfone derivatives demonstrate superior thermal stability, making them suitable for high-temperature industrial processes .

Azidovinyl Derivatives : These compounds enable efficient synthesis of nitrogen-containing heterocycles under green solvent conditions (e.g., 2-MeTHF) .

Biological Activity

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene, also known as a phosphonate derivative, has garnered interest in various fields due to its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry, agriculture, and other industrial sectors.

- Molecular Formula : C11H15O4P

- Molecular Weight : 246.21 g/mol

- Structure : The compound features a dimethoxyphosphoryl group attached to a methylbenzene ring, which is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The phosphonate group is known for its role in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It can bind to receptors that mediate physiological responses, influencing processes such as neurotransmission and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial properties of the compound against gram-positive and gram-negative bacteria.

- Results showed significant inhibition zones, suggesting effective antibacterial activity.

-

Cytotoxicity Assessment :

- A series of assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7).

- The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity.

-

Neuroprotective Study :

- Research involving neuronal cell cultures indicated that the compound reduced oxidative stress markers.

- This suggests a potential mechanism for neuroprotection, warranting further investigation into its therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Phosphonate group attached to methylbenzene | Antimicrobial, cytotoxic |

| 2-Amino-1-(2,3-dimethoxyphenyl)ethanol | Amino group enhances receptor interaction | Neurotransmitter synthesis |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | Similar structure with different methoxy positions | Selective receptor agonist |

Q & A

Q. Basic Research Focus

- NMR spectroscopy : and NMR identify substituent effects (e.g., methyl and phosphoryl groups) and confirm regioselectivity. CDCl is preferred for resolving aromatic protons .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Stretching frequencies for P=O (~1250 cm) and C-O (~1100 cm) confirm functional groups .

How can conflicting spectral data for reaction intermediates be resolved?

Advanced Research Focus

Discrepancies in NMR or MS data often arise from stereochemical variations or solvent artifacts. Strategies include:

- Deuterated solvent trials : Compare spectra in DO vs. CDCl to identify proton exchange effects.

- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants to validate experimental assignments .

- Multi-technique cross-validation : Combine HPLC retention times with MS/MS fragmentation to confirm intermediate identity .

What methodologies assess the compound’s toxicological and environmental safety?

Q. Advanced Research Focus

- In vitro assays : Bacterial reverse mutation (Ames test) and mammalian micronucleus tests evaluate genotoxicity .

- Neurotoxicity screening : Structural analogs with phosphoryl groups are profiled for acetylcholinesterase inhibition using Ellman’s method .

- Degradation studies : Hydrolysis under acidic/alkaline conditions (pH 2–12) monitors breakdown products via LC-MS .

How do reaction mechanisms differ between phosphoryl-containing analogs and non-phosphorylated derivatives?

Advanced Research Focus

Phosphoryl groups act as electron-withdrawing ligands, altering transition-state stability in cross-coupling reactions. For example:

- Nucleophilic substitution : The phosphorylmethyl group increases electrophilicity at the benzylic carbon, accelerating SN2 pathways.

- Catalytic cycles : Copper-mediated systems show higher turnover frequencies due to phosphonate coordination stabilizing active catalysts . Comparative kinetic isotope effects (KIEs) and Hammett plots quantify electronic influences .

How can researchers address contradictory yield data in published synthetic protocols?

Advanced Research Focus

Discrepancies often stem from impurity profiles or unoptimized catalytic systems. Mitigation strategies:

- Reproducibility trials : Replicate reactions under strictly controlled moisture/oxygen-free conditions .

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., catalyst loading, solvent purity).

- Benchmarking : Compare results against standardized reference compounds with validated spectral libraries .

What computational tools predict the compound’s reactivity in novel reaction environments?

Q. Advanced Research Focus

- Molecular docking : Models interactions with enzymes or receptors using software like AutoDock Vina.

- Reactivity descriptors : Fukui indices and HOMO-LUMO gaps (calculated via Gaussian) predict electrophilic/nucleophilic sites .

- Solvent effect simulations : COSMO-RS models optimize solvent selection for solubility and reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.